molecular formula C19H16N8O2 B13770317 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

Cat. No.: B13770317
M. Wt: 388.4 g/mol
InChI Key: ZNDQSPFBKHOODJ-CIAFOILYSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor with hydrazine hydrate and an appropriate oxidizing agent under controlled conditions.

    Formation of the triazole ring: The oxadiazole intermediate is then reacted with an azide compound under thermal or catalytic conditions to form the triazole ring.

    Introduction of the carboxamide group: The triazole intermediate is further reacted with an amine and a carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in the presence of a nitro group.

    3,5-bis-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole: This compound has a similar triazole ring but with different substituents.

Uniqueness

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N8O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C19H16N8O2/c1-12(13-8-4-2-5-9-13)21-23-19(28)16-15(14-10-6-3-7-11-14)22-26-27(16)18-17(20)24-29-25-18/h2-11H,1H3,(H2,20,24)(H,23,28)/b21-12+

InChI Key

ZNDQSPFBKHOODJ-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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